

# Reducing polymer deposition during hexafluoro-1,3-butadiene etching

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## Compound of Interest

Compound Name: Hexafluoro

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## Technical Support Center: Hexafluoro-1,3-butadiene (C4F6) Etching

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing polymer deposition during **hexafluoro**-1,3-butadiene (C4F6) etching processes.

## Troubleshooting Guide

This guide addresses common issues related to polymer deposition during C4F6 etching, offering potential causes and recommended solutions.

Issue	Potential Causes	Recommended Solutions
Excessive Polymer Deposition on Sidewalls	High C4F6 concentration, Low ion bombardment energy, Inadequate oxygen flow	<ul style="list-style-type: none"><li>- Reduce the C4F6 flow rate relative to other gases in the plasma.</li><li>- Increase the bias power to enhance ion energy and promote polymer removal from the bottom of the feature.</li><li>- Introduce or increase the flow of O2, which can react with and remove the fluorocarbon polymer.</li></ul>
Polymer Deposition at the Bottom of Features (Etch Stop)	High ratio of polymerizing radicals (CFx) to fluorine radicals, Low substrate temperature	<ul style="list-style-type: none"><li>- Adjust the gas chemistry to favor a higher F/C ratio, which reduces the tendency for polymerization.<sup>[1]</sup></li><li>- Consider adding a small amount of a fluorine-rich gas.</li><li>- Increase the substrate temperature to enhance the volatility of the polymer precursors.</li></ul>
Non-Uniform Polymer Deposition	Inconsistent plasma density across the wafer, Non-uniform gas flow distribution	<ul style="list-style-type: none"><li>- Optimize the plasma source power and pressure to improve plasma uniformity.</li><li>- Check and clean the gas showerhead to ensure uniform gas delivery.</li><li>- Adjust the chamber geometry or electrode spacing if possible.</li></ul>
Difficulty in Removing Post-Etch Polymer Residues	Highly cross-linked or thick polymer film	<ul style="list-style-type: none"><li>- Employ a downstream oxygen plasma ashing step for removal.<sup>[1]</sup></li><li>- Consider using a solvent-based clean with appropriate chemistry for fluoropolymers.</li><li>- In-situ plasma clean cycles with O2 or</li></ul>

a mixture of O<sub>2</sub> and a fluorine-containing gas can be effective.

Etch Profile Distortion (e.g., Bowing, Tapering)

Imbalance between deposition and etching on the sidewalls

- For bowing, a slight increase in the C<sub>4</sub>F<sub>6</sub> gas mixing ratio can help form a more protective sidewall polymer, leading to a more vertical profile.<sup>[2]</sup> - For tapering, reduce the polymer deposition rate by lowering the C<sub>4</sub>F<sub>6</sub> flow or increasing the bias power.

## Frequently Asked Questions (FAQs)

Q1: Why is some polymer deposition necessary during C<sub>4</sub>F<sub>6</sub> etching?

A1: Controlled polymer deposition on the sidewalls of etched features is crucial for achieving anisotropic etching. This protective polymer layer, often referred to as a passivation layer, prevents lateral etching of the feature by reactive species in the plasma, resulting in straight and vertical sidewalls.<sup>[3][4]</sup> C<sub>4</sub>F<sub>6</sub> is valued for its ability to form this protective film.<sup>[3][4]</sup>

Q2: How does C<sub>4</sub>F<sub>6</sub> compare to other fluorocarbons like C<sub>4</sub>F<sub>8</sub> in terms of polymer deposition?

A2: C<sub>4</sub>F<sub>6</sub> generally results in a lower polymer deposition rate compared to C<sub>4</sub>F<sub>8</sub>.<sup>[5]</sup> This is attributed to the higher density of fluorine radicals and lower concentration of polymerizing CF<sub>x</sub> radicals in C<sub>4</sub>F<sub>6</sub> plasmas under similar conditions.<sup>[5]</sup> While C<sub>4</sub>F<sub>8</sub> is more polymerizing, C<sub>4</sub>F<sub>6</sub> offers a good balance for processes where excessive polymer formation is a concern.<sup>[5][6]</sup>

Q3: Can I use additive gases to control polymer deposition?

A3: Yes, the addition of certain gases can significantly influence the polymer layer. For instance:

- Nitrogen Trifluoride (NF<sub>3</sub>): Adding a small flow of NF<sub>3</sub> can decrease the thickness of the polymer layer deposited on the sidewall, which can be useful for enlarging the top opening of

etched features.[7]

- Tungsten Hexafluoride (WF<sub>6</sub>) and Molybdenum Hexafluoride (MoF<sub>6</sub>): These metal-containing gases can reinforce the polymer layer, making it more robust.[7]

Q4: What is the effect of the Carbon-to-Fluorine (C/F) ratio on polymerization?

A4: The C/F ratio of the plasma chemistry is a critical factor. Plasmas with a lower C/F ratio (more fluorine-rich) tend to favor etching over polymerization.[8] Conversely, a higher C/F ratio promotes the formation of carbon-rich CF<sub>x</sub> radicals, which are precursors to polymer deposition.[8] C<sub>4</sub>F<sub>6</sub> has a C/F ratio of 1.5, making it less polymerizing than gases like C<sub>6</sub>F<sub>6</sub> (C/F = 1).[8]

Q5: How do plasma process parameters affect polymer deposition?

A5: Several process parameters can be tuned to control polymerization:

- Gas Flow Rates: The relative flow rates of C<sub>4</sub>F<sub>6</sub> and other gases (e.g., Ar, O<sub>2</sub>) directly impact the concentration of polymer precursors.[2][8]
- RF Power: Increasing the source power can lead to greater dissociation of the source gas, potentially increasing both etchant and polymerizing species. The effect on net polymer deposition will depend on the overall balance.
- Bias Power: Higher bias power increases ion energy, which can enhance the sputtering of the polymer from the bottom of the feature, reducing net deposition there.
- Pressure: Chamber pressure affects the residence time of species and the ion-to-neutral ratio, which can influence polymerization pathways.

## Experimental Protocols

### Protocol 1: Evaluation of Additive Gases for Polymer Layer Control in SiO<sub>2</sub> Etching

This protocol is based on a study investigating the effect of NF<sub>3</sub>, WF<sub>6</sub>, and MoF<sub>6</sub> on high aspect ratio contact (HARC) SiO<sub>2</sub> etching.[7]

- Base Etch Recipe:

- Gases: c-C<sub>4</sub>F<sub>8</sub> (65 sccm), C<sub>4</sub>F<sub>6</sub> (35 sccm), Ar (300 sccm), O<sub>2</sub> (60 sccm)
- Pressure: 20 mTorr
- Procedure:
  - Establish the base etch process in a capacitively coupled plasma (CCP) reactor.
  - Introduce one of the following additive gases at the specified flow rates:
    - NF<sub>3</sub>: 0.5 - 8 sccm
    - WF<sub>6</sub>: 0.5 - 8 sccm
    - MoF<sub>6</sub>: 0.125 - 2 sccm
  - Maintain a constant process pressure using an automatically controlled pendulum valve.
  - Etch ACL-masked SiO<sub>2</sub> substrates.
  - Analyze the resulting etch profiles, including top hole size and sidewall polymer thickness, using techniques like scanning electron microscopy (SEM).
  - Characterize the surface of the etched materials using X-ray photoelectron spectroscopy (XPS) to determine the composition of the deposited polymer layer.<sup>[7]</sup>

## Quantitative Data Summary

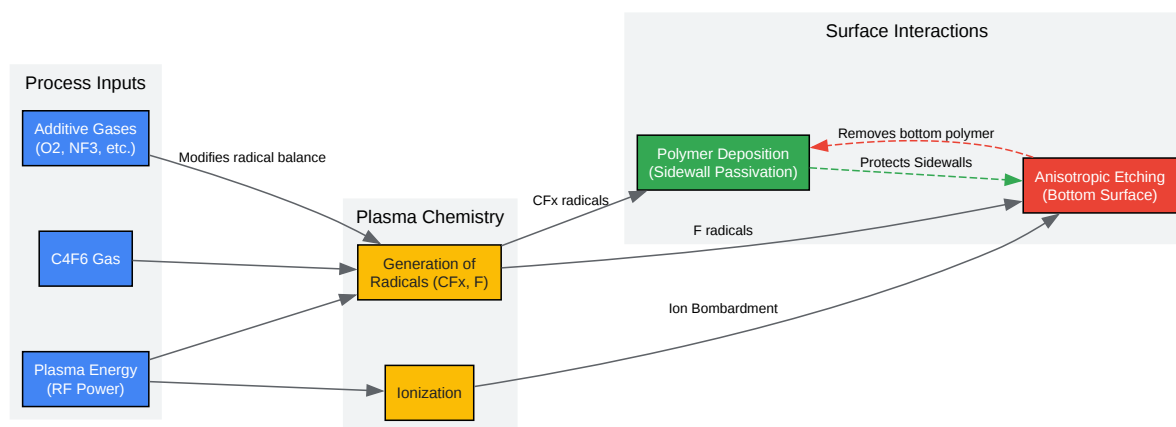
Table 1: Effect of Additive Gases on SiO<sub>2</sub> Top Hole Size<sup>[7]</sup>

Additive Gas (Flow Rate)	Top Hole Size (nm)
Base Recipe	Not specified
WF <sub>6</sub> (2 sccm)	121 - 140.4
MoF <sub>6</sub> (0.5 sccm)	111 - 129.4

Table 2: Fluorocarbon Polymer Film Thickness for Various FC Gases<sup>[8]</sup>

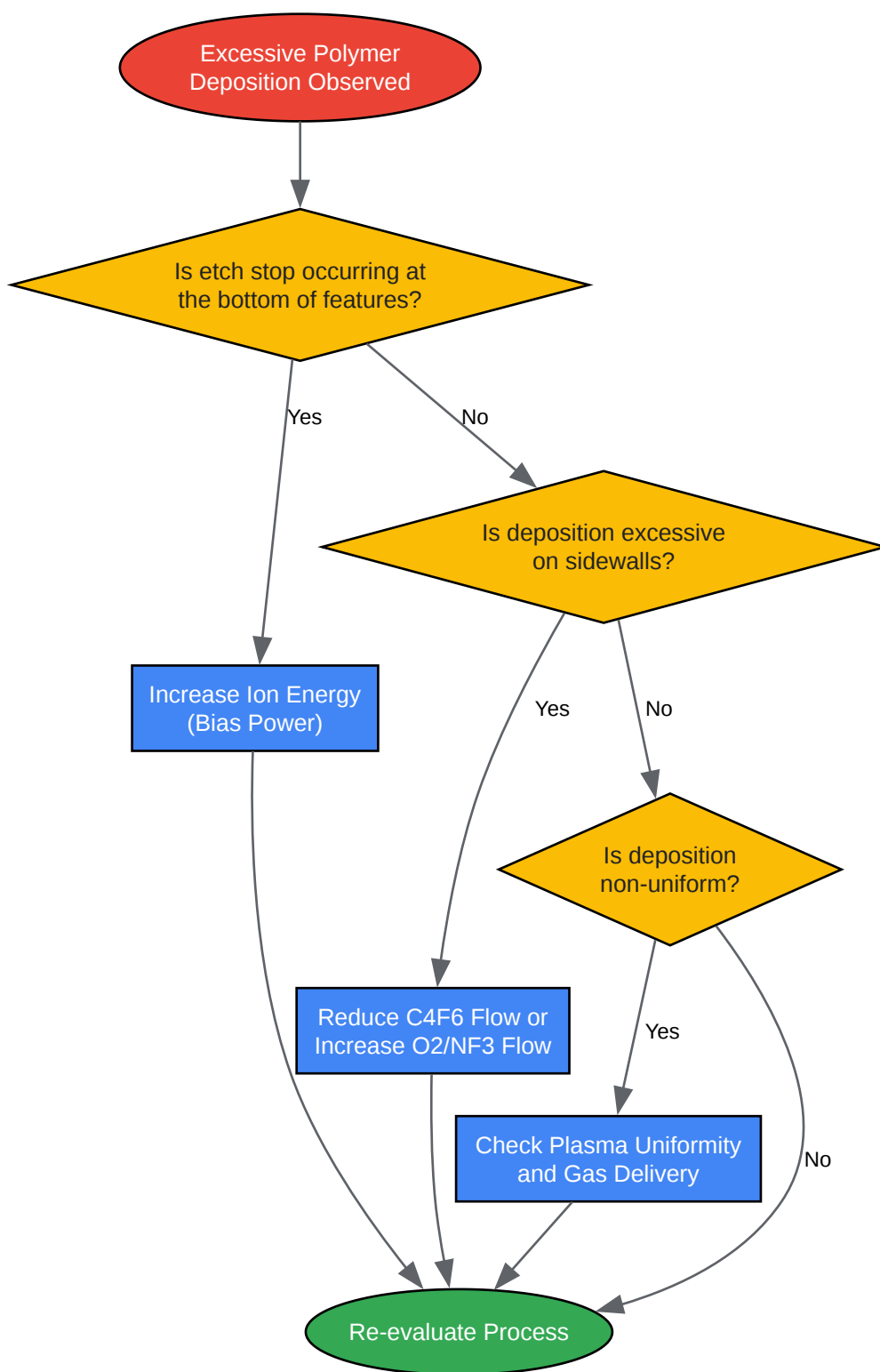
Fluorocarbon Gas	F/C Ratio	Film Thickness in Low-AR Region
C6F6	1	Thickest
C4F6	1.5	Thick
C2F4	2	Thinner
C7F14	2	Thinner
C4F8	2	Thinner

## Visualizations



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Caption: Logical relationship between inputs and outcomes in C4F6 etching.



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Caption: Troubleshooting workflow for excessive polymer deposition.

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